molecular formula C7H8N2OS2 B13258495 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide

Cat. No.: B13258495
M. Wt: 200.3 g/mol
InChI Key: HGVUXHNZAJGJMB-UHFFFAOYSA-N
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Description

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide is a heterocyclic compound that features a unique structure combining a pyran ring fused with a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide typically involves the reaction of appropriate thioamide precursors with pyran derivatives under controlled conditions. One common method involves the cyclization of thioamide with a pyran derivative in the presence of a base such as triethylamine in ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbothioamide is unique due to its specific combination of a pyran ring fused with a thiazole ring and the presence of a carbothioamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H8N2OS2

Molecular Weight

200.3 g/mol

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbothioamide

InChI

InChI=1S/C7H8N2OS2/c8-6(11)7-9-4-1-2-10-3-5(4)12-7/h1-3H2,(H2,8,11)

InChI Key

HGVUXHNZAJGJMB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(S2)C(=S)N

Origin of Product

United States

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